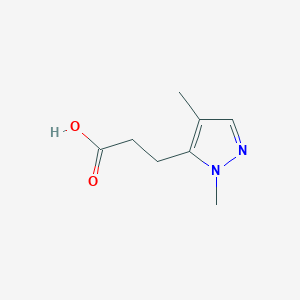
2-(Azidométhyl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azidomethyl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the class of azides and thiazoles. This compound is characterized by the presence of an azidomethyl group attached to a thiazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
2-(Azidomethyl)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Azido compounds are known to be highly reactive and can interact with various biological targets .
Mode of Action
Azido compounds are known for their reactivity and potential mutagenicity . They can interact with DNA, leading to an increased risk of cancer .
Biochemical Pathways
The presence of azido groups in a compound can potentially interfere with various biochemical processes due to their high reactivity .
Result of Action
Azido impurities in pharmaceuticals are known to pose a risk of carcinogenicity to humans .
Action Environment
The action, efficacy, and stability of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of azido groups . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiazole derivative with appropriate amines or through the use of carboxylic acid derivatives.
Industrial Production Methods
Industrial production of 2-(Azidomethyl)-1,3-thiazole-4-carboxamide may involve continuous-flow processes to enhance efficiency and yield. These processes typically integrate multiple reaction steps, such as thermolysis of vinyl azides to generate azirines, followed by reaction with bromoacetyl bromide and subsequent nucleophilic displacement with sodium azide .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azidomethyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Nucleophilic Substitution: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for [3+2] cycloaddition reactions.
Nucleophilic Substitution: Sodium azide is a typical reagent for introducing the azide group.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of the azide group.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azidomethyl)oxazole: Similar in structure but contains an oxazole ring instead of a thiazole ring.
2-(Azidomethyl)benzoic acid: Contains a benzoic acid moiety instead of a thiazole ring.
Uniqueness
2-(Azidomethyl)-1,3-thiazole-4-carboxamide is unique due to the presence of both an azidomethyl group and a thiazole ring, which imparts distinct reactivity and properties compared to other azidomethyl derivatives. The combination of these functional groups makes it a valuable intermediate for the synthesis of complex molecules and materials .
Propriétés
IUPAC Name |
2-(azidomethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-5(11)3-2-12-4(9-3)1-8-10-7/h2H,1H2,(H2,6,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHURSSBGPCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN=[N+]=[N-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2493647.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)
![N-(4-chlorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
![4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2493656.png)


![methyl 10-(3,5-dimethylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2493659.png)

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)

